(3-Amino-4-methylphenyl)dimethylamine
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Overview
Description
(3-Amino-4-methylphenyl)dimethylamine is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, where the amino group is substituted at the third position and a methyl group is substituted at the fourth position on the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
(3-Amino-4-methylphenyl)dimethylamine is a crucial building block of many drug candidates
Mode of Action
It is known that amines can undergo nucleophilic addition reactions with aldehydes and ketones to yield imines . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.
Biochemical Pathways
It is known that amines can participate in various biochemical reactions, including the formation of imines and enamines . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Result of Action
Given its potential role as a building block in the synthesis of various drug candidates , it may have diverse effects depending on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Amino-4-methylphenyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitro-4-methylphenylamine with dimethylamine under reducing conditions. The nitro group is first reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. For example, a microreactor system can be used to optimize reaction conditions and kinetics, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methylphenyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Amino-4-methylphenyl)dimethylamine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-methylphenyl)methylamine
- (3-Amino-4-methylphenyl)ethylamine
- (3-Amino-4-methylphenyl)propylamine
Uniqueness
(3-Amino-4-methylphenyl)dimethylamine is unique due to the presence of two methyl groups attached to the amino group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVZMLVLNTTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6370-29-2 |
Source
|
Record name | (3-Amino-4-methylphenyl)dimethylamine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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